![molecular formula C12H9Cl2NO B1318588 3-Chloro-2-(4-chlorophenoxy)aniline CAS No. 946772-68-5](/img/structure/B1318588.png)
3-Chloro-2-(4-chlorophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(4-chlorophenoxy)aniline (3C2CPA) is an organic compound that has been widely studied in the field of scientific research. It is a derivative of aniline, an aromatic amine, and is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. 3C2CPA has also been studied for its potential use as a pesticide, as well as its metabolic and biochemical effects.
Scientific Research Applications
Antimalarial Activity
“3-Chloro-2-(4-chlorophenoxy)aniline” has been studied for its potential antimalarial activity. A novel hybrid drug, artesunate-3-Chloro-4 (4-chlorophenoxy) aniline (ATSA), was tested in vitro and in vivo for its cytotoxicity and acute oral toxicity . The drug showed promising results against P. falciparum, P. vivax, and P. malariae strains . The in vivo activity of ATSA was above 40% with effective dosage-50 (ED 50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) P. berghei lines, respectively .
Drug Synthesis
The compound is used in the synthesis of various drugs. For instance, it was used in the creation of the hybrid drug ATSA, which was synthesized by covalently linking its precursors ATS and ANI .
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of the compound were assayed using the PreADMET online prediction tool . ATSA has high intestinal absorption (HIA) >95% and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks .
Chemical Research
“3-Chloro-2-(4-chlorophenoxy)aniline” is also used in chemical research. It is available from chemical suppliers like Sigma-Aldrich, indicating its use in various chemical research applications .
Safety Evaluation
The safety of “3-Chloro-2-(4-chlorophenoxy)aniline” has been evaluated. No mortalities were observed in acute oral toxicity assays and mean weight differences for test and controls were statistically insignificant .
Future Drug Development
Given its promising antimalarial activity and safety profile, “3-Chloro-2-(4-chlorophenoxy)aniline” is a promising candidate for future drug development. Preclinical and clinical studies on ATSA are recommended to evaluate its value in developing novel drugs for future management of multi-drug resistant malaria parasites .
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins to exert its effects.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with proteins, possibly modifying their structure or function.
Pharmacokinetics
A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been studied for its pharmacokinetic properties .
Result of Action
A related compound, atsa, has shown antimalarial activity in vitro and in mice models .
properties
IUPAC Name |
3-chloro-2-(4-chlorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGYRKVCOIHNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.